Arachidonic Acid Exhibits ~125-Fold Higher Vasoconstrictor Potency Than EPA in Ex Vivo Lung Vasculature
In a direct head-to-head comparison using buffer-perfused rabbit lungs, arachidonic acid (AA) was shown to be a far more potent pulmonary vasoconstrictor than its omega-3 counterpart, eicosapentaenoic acid (EPA) [1]. AA evoked significant pressor responses at concentrations as low as 80 nM, whereas EPA required concentrations up to 10 µM to produce a response [1]. This demonstrates a difference in effective concentration of approximately two orders of magnitude [1].
| Evidence Dimension | Pulmonary vasoconstrictor potency |
|---|---|
| Target Compound Data | Evokes pressor responses at concentrations as low as 80 nM |
| Comparator Or Baseline | Eicosapentaenoic acid (EPA); evokes pressor responses at concentrations up to 10 µM |
| Quantified Difference | AA is ~125-fold more potent than EPA (calculated as 10,000 nM / 80 nM) |
| Conditions | Buffer-perfused rabbit lungs; intravascular application of nonesterified fatty acids |
Why This Matters
This potency difference is critical for studies on vascular biology, where using EPA as a substitute for AA would fail to elicit the relevant physiological response, leading to incorrect conclusions about eicosanoid-mediated vasoconstriction.
- [1] Grimminger, F., Mayer, K., Krämer, H. J., Stevens, J., Walmrath, D., & Seeger, W. (1993). Differential vasoconstrictor potencies of free fatty acids in the lung vasculature: 2-versus 3-series prostanoid generation. Journal of Pharmacology and Experimental Therapeutics, 267(1), 259-265. View Source
